Enhanced Lipophilicity for Phase-Transfer Efficiency
The target compound exhibits a predicted LogP of 2.42 , which is markedly higher than the LogP of 1.73 reported for the non-alkoxylated comparator 3,5-difluorophenylboronic acid [1]. For medicinal chemistry programs requiring enhanced membrane permeability or improved partitioning into organic reaction phases, this ~0.7 Log unit increase represents a significant shift from a relatively hydrophilic boronic acid to a more balanced, drug-like lipophilic building block.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.42 |
| Comparator Or Baseline | 3,5-Difluorophenylboronic acid, LogP = 1.73 (InvivoChem) |
| Quantified Difference | ∆LogP = +0.69 |
| Conditions | Predicted values using standard computational methods; specific fragment/atom-based prediction models may vary across sources. |
Why This Matters
A higher LogP directly correlates with better solubility in organic solvents and improved phase-transfer efficiency in biphasic Suzuki-Miyaura reactions, reducing the need for phase-transfer catalysts and enabling smoother coupling of hydrophobic aryl halide partners.
- [1] InvivoChem. (n.d.). LogP = 1.73 for 3,5-Difluorophenylboronic acid. Retrieved from https://www.invivochem.cn View Source
